molecular formula C11H15N3O3 B12920205 5-Pyrimidinecarboxylic acid, 2-amino-4-(1-ethoxyethenyl)-, ethyl ester CAS No. 62328-17-0

5-Pyrimidinecarboxylic acid, 2-amino-4-(1-ethoxyethenyl)-, ethyl ester

Cat. No.: B12920205
CAS No.: 62328-17-0
M. Wt: 237.25 g/mol
InChI Key: FQQBGWWDOFQGMM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry Pyrimidine compounds are integral to various biological processes and have been extensively studied for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by the addition of ethyl vinyl ether. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as purification through recrystallization or chromatography to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the reduction of inflammation. The molecular pathways involved may include the inhibition of key signaling proteins or the modulation of gene expression .

Comparison with Similar Compounds

Comparison: Ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate stands out due to its unique ethoxyvinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other pyrimidine derivatives may not be as effective. Its versatility in undergoing various chemical reactions and its potential therapeutic applications further highlight its uniqueness .

Properties

CAS No.

62328-17-0

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-amino-4-(1-ethoxyethenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-4-16-7(3)9-8(10(15)17-5-2)6-13-11(12)14-9/h6H,3-5H2,1-2H3,(H2,12,13,14)

InChI Key

FQQBGWWDOFQGMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=NC(=NC=C1C(=O)OCC)N

Origin of Product

United States

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